molecular formula C12H16ClN3O B2450680 3-(2,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431968-16-9

3-(2,4-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B2450680
CAS RN: 1431968-16-9
M. Wt: 253.73
InChI Key: MTWMOOLMSQCQGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The 2,4-dimethylphenoxy group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a dimethylphenoxy group, and an amine group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The dimethylphenoxy group consists of a phenyl ring with two methyl groups and an oxygen atom attached .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amine group might be protonated under acidic conditions or form a salt with an acid. The aromatic ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the pyrazole ring and the dimethylphenoxy group could contribute to its polarity and potentially its solubility in various solvents .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of various Schiff base ligands, characterized using spectroscopic methods and crystallographic techniques. These studies provide insight into tautomeric equilibria and crystal structure analyses (Hayvalı, Unver, & Svoboda, 2010).

Applications in Organic Chemistry

  • It has been used in the study of the oxidation of amines and sulfides, showcasing its utility in organic synthesis and chemical reactions (Baumstark & Chrisope, 1981).

Involvement in Novel Synthetic Routes

  • The compound plays a role in the synthesis of novel pyrazole derivatives. These syntheses involve methods like 3+2 annulation and are characterized using techniques like NMR, mass, UV-Vis, and CHN analysis, highlighting its versatility in creating complex molecules (Naveen et al., 2021).

Use in Pharmaceutical Research

  • While avoiding specifics on drug use and dosage, it's important to note that the compound is referenced in the context of medicinal chemistry, particularly in the design of α₁-adrenoceptors antagonists. This indicates its potential application in the development of new pharmaceuticals (Xi et al., 2011).

Role in Cancer Research

  • The compound has been studied for its potential in breast cancer treatment. This includes synthesizing novel amide derivatives and assessing their antiproliferative activity, demonstrating its applicability in oncology research (Panneerselvam et al., 2022).

Chemical Structure Analysis

  • Research involving this compound includes analysis of its chemical structure using techniques like X-ray crystallography, contributing to a better understanding of its molecular properties (Koyioni et al., 2014).

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3-(2,4-dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-8-4-5-11(9(2)6-8)16-12-10(13)7-15(3)14-12;/h4-7H,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWMOOLMSQCQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NN(C=C2N)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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